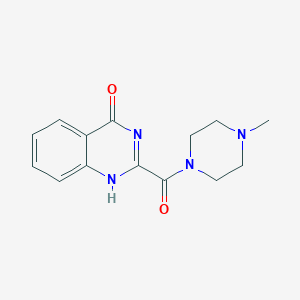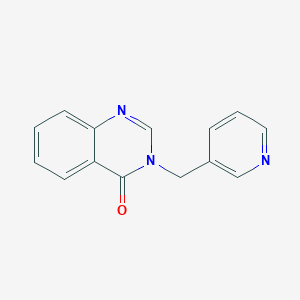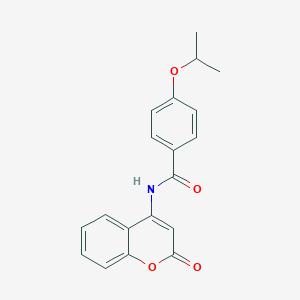
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide, also known as 4-MPCA, is a chemical compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways, including the NF-κB pathway, MAPK pathway, and PI3K/Akt pathway. 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to inhibit the activity of various enzymes, including COX-2, MMPs, and HDACs, which are involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to exhibit potent biochemical and physiological effects. It has been reported to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide in lab experiments is its high potency and selectivity. It has been shown to exhibit potent pharmacological effects at low concentrations, making it an attractive candidate for drug development. However, one of the limitations of using 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide. One of the key areas of focus is the development of novel analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide and its potential applications in other diseases, such as neurodegenerative disorders. Furthermore, the development of new drug delivery systems for 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide could improve its solubility and bioavailability, making it a more effective therapeutic agent.
Synthesemethoden
The synthesis of 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide involves the reaction of 4-hydroxycoumarin with 4-methylpentanoyl chloride in the presence of a catalyst, such as triethylamine or pyridine. The resulting product is purified by column chromatography, and the final compound is obtained in high yield and purity.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 4-methyl-N-(2-oxo-2H-chromen-4-yl)pentanamide has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.3 g/mol |
IUPAC-Name |
4-methyl-N-(2-oxochromen-4-yl)pentanamide |
InChI |
InChI=1S/C15H17NO3/c1-10(2)7-8-14(17)16-12-9-15(18)19-13-6-4-3-5-11(12)13/h3-6,9-10H,7-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ZFTFRWNMNZXYKX-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21 |
Kanonische SMILES |
CC(C)CCC(=O)NC1=CC(=O)OC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(dimethylamino)propyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B252015.png)
![3-benzyl-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B252022.png)


![2,5-dichloro-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B252033.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]pyrazine-2-carboxamide](/img/structure/B252036.png)
![N-[2-(2-naphthoylamino)ethyl]-2-pyrazinecarboxamide](/img/structure/B252037.png)
![6-methyl-N-[2-(2-naphthoylamino)ethyl]nicotinamide](/img/structure/B252040.png)
![N-[2-({[3-(benzyloxy)phenyl]carbonyl}amino)ethyl]-6-methylpyridine-3-carboxamide](/img/structure/B252041.png)
![N-{2-[(diphenylacetyl)amino]ethyl}-6-methylpyridine-3-carboxamide](/img/structure/B252042.png)
![N-(2-{[(3,4-dimethylphenyl)carbonyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252044.png)
![N-(2-{[(4-chloro-3-methylphenoxy)acetyl]amino}ethyl)thiophene-2-carboxamide](/img/structure/B252048.png)

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]benzenesulfonamide](/img/structure/B252073.png)